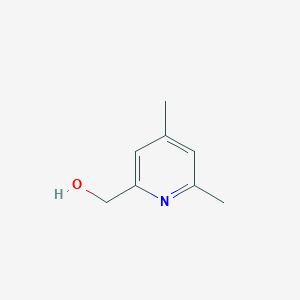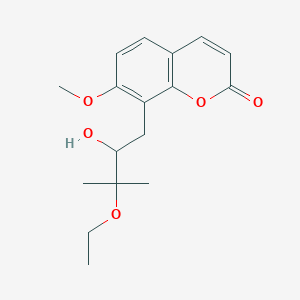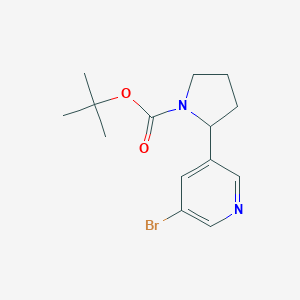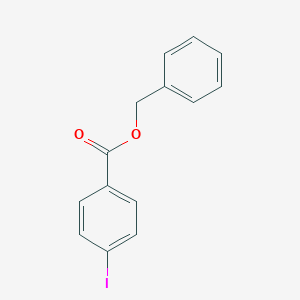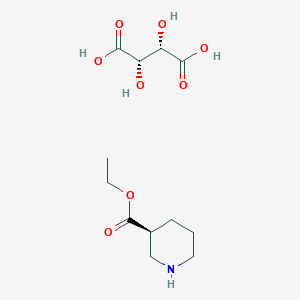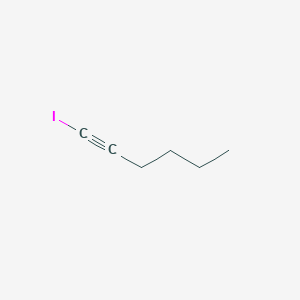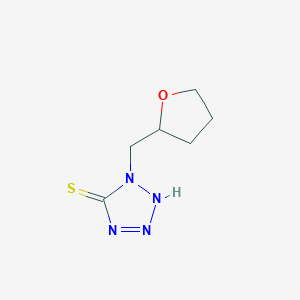
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring consisting of four carbon atoms and one oxygen atom . It also contains a tetrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “-5-thiol” indicates the presence of a sulfur atom attached to the fifth carbon of the tetrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and tetrazole rings, as well as the thiol group . The tetrahydrofuran ring is a type of ether and is often used as a solvent or as a building block in organic synthesis . The tetrazole ring is a type of heterocycle and is found in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms . The tetrazole ring could potentially undergo reactions at the nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors that could influence its properties include the presence of the tetrahydrofuran and tetrazole rings, the thiol group, and any other functional groups .
Scientific Research Applications
Catalyst Design and Application in Hydrogenation Processes
The synthesis of 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) from furfural and its derivatives demonstrates the importance of catalyst design in the hydrogenation process. This research highlights the advancements in catalysts used for converting furfural, furfuryl alcohol, and tetrahydrofurfuryl alcohol into valuable chemicals. The study discusses various aspects of catalyst design, including the type of catalyst, reaction mechanisms, and the influence of doped transition metal oxides. Such insights are crucial for developing efficient and stable catalyst systems for hydrogenation reactions (Tan et al., 2021).
Environmental and Toxicological Studies
Research on the toxicological and environmental hazards of tetrahydrofuran (THF) provides significant insights into the safety and impact of chemicals related to 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol. The review covers the acute and chronic toxicity of THF, its biodegradability, and ecotoxicity hazards. Such studies are essential for understanding the environmental and health implications of using and disposing of tetrahydrofuran and its derivatives (Fowles et al., 2013).
Pharmacological Potential of Tetrahydrocarbazoles
Tetrahydrocarbazoles exhibit profound pharmacological potential, with several pharmaceutical drugs incorporating this nucleus for treating multifactorial diseases. The review on anticancer tetrahydrocarbazole-based derivatives from 2000 to 2021 showcases the significant focus on synthesizing novel compounds for cancer treatment. This research direction emphasizes the importance of tetrahydrocarbazole and its derivatives in developing potential anticancer agents (Kumar & Gupta, 2022).
Synthesis and Biological Activity of Azolylthioacetic Acids
Azolylthioacetic acids are characterized by diverse biological effects, including antioxidant, hypoglycemic, antitubercular, and antimicrobial activities. The review consolidates data on the synthesis methods and biological activities of this class of compounds. It underscores the promising nature of azolylthioacetic acids in searching for new bioactive compounds, highlighting the potential relevance of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol in medicinal chemistry (Chornous et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h5H,1-4H2,(H,7,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBWORJANEUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=S)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

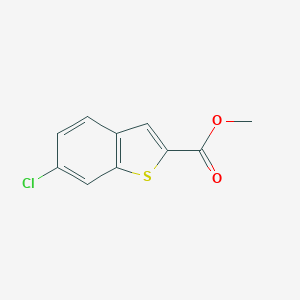
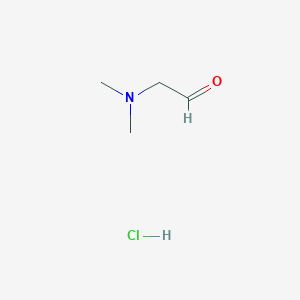
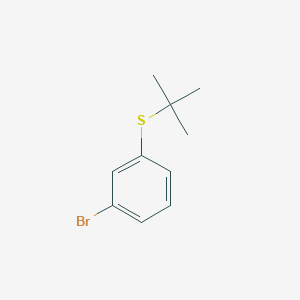
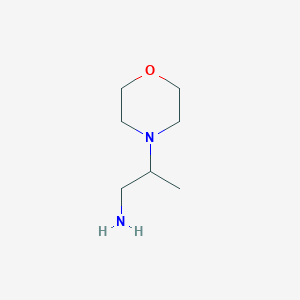
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
